3,6,9,12-Tetraoxatricos-22-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatricos-22-en-1-ol is an organic compound with the molecular formula C19H38O5. It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a class of chemicals known for their surfactant properties, making them useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricos-22-en-1-ol typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The process can be summarized as follows:
Starting Material: A long-chain alcohol, such as dodecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide, to form the desired polyether compound.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Continuous Addition of Ethylene Oxide: To the alcohol in the presence of a catalyst.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to facilitate the reaction.
Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatricos-22-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with various functional groups.
Scientific Research Applications
3,6,9,12-Tetraoxatricos-22-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Applied in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatricos-22-en-1-ol is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Another polyether compound with similar surfactant properties.
Tetraethylene glycol monododecyl ether: A related compound with a shorter ethylene glycol chain.
Uniqueness
3,6,9,12-Tetraoxatricos-22-en-1-ol is unique due to its longer ethylene glycol chain, which provides enhanced surfactant properties and makes it suitable for specific applications where longer chain length is advantageous .
Properties
CAS No. |
130727-46-7 |
---|---|
Molecular Formula |
C19H38O5 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h2,20H,1,3-19H2 |
InChI Key |
BCOJCGVLKOJIFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.